Octahydro-4,7-methano-1H-indenedimethyl diisocyanate
CAS No.: 28807-72-9
Cat. No.: VC20290867
Molecular Formula: C16H16N4O4
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28807-72-9 |
|---|---|
| Molecular Formula | C16H16N4O4 |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |
| Standard InChI | InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |
| Standard InChI Key | ZVZTYOCDUNFENN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate, systematically named 3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.0²,⁶]decane, belongs to the class of aliphatic diisocyanates . Its molecular structure features two isocyanate (-NCO) groups attached to a rigid bicyclic framework, which imparts steric hindrance and influences reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.32 g/mol | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 424.7 ± 30.0 °C at 760 mmHg | |
| Flash Point | 175.4 ± 29.9 °C | |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
Structural Uniqueness
The compound’s tricyclic framework distinguishes it from linear diisocyanates like hexamethylene diisocyanate (HDI) or aromatic variants such as toluene diisocyanate (TDI). This structure enhances resistance to hydrolysis and UV degradation, making it suitable for outdoor coatings and automotive applications .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves phosgenation of a corresponding diamine precursor under controlled conditions. For example, the reaction of 3,4-bis(aminomethyl)tricyclo[5.2.1.0²,⁶]decane with phosgene () yields the target diisocyanate . Catalysts such as tertiary amines or metal complexes are employed to optimize yield and purity.
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to maintain precise temperature (80–120°C) and pressure conditions, ensuring consistent product quality. Post-synthesis purification steps, including fractional distillation or crystallization, remove residual amines and solvents .
Reactivity and Functional Properties
Chemical Reactions
The isocyanate groups exhibit high reactivity toward nucleophiles:
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Polymerization with Polyols: Forms polyurethanes via step-growth polymerization, as shown in the reaction:
This reaction is pivotal in producing elastomers and foams .
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Crosslinking with Amines: Generates polyureas, enhancing material toughness.
Thermal and Mechanical Performance
The compound’s rigid backbone contributes to polymers with high glass transition temperatures () and tensile strength, outperforming linear diisocyanate-based materials .
Industrial and Biomedical Applications
Polyurethane Materials
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Coatings and Adhesives: Used in automotive clear coats and industrial adhesives due to excellent weatherability .
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Flexible Foams: Enhances cushioning in furniture and mattresses .
Biomedical Innovations
Research explores its use in drug delivery systems and biocompatible coatings for medical devices, leveraging its slow degradation rate.
Environmental and Regulatory Considerations
Emission Control
Volatile organic compound (VOC) emissions during production are regulated under directives like REACH and EPA guidelines . Captive recycling systems reduce environmental release.
Sustainable Alternatives
Bio-based polyols and non-phosgene synthesis routes are under development to minimize ecological footprint .
Market Dynamics and Future Outlook
Regional Market Trends
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Asia-Pacific: Dominates production (55% market share), driven by demand in China and India .
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North America: Growth in automotive and construction sectors fuels 6.2% CAGR (2024–2025) .
Research Frontiers
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